molecular formula C9H8Cl2 B1613511 2-Chloro-3-(3-chlorophenyl)-1-propene CAS No. 731772-04-6

2-Chloro-3-(3-chlorophenyl)-1-propene

Cat. No.: B1613511
CAS No.: 731772-04-6
M. Wt: 187.06 g/mol
InChI Key: HVCGFGCJDDMLBY-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chlorophenyl)-1-propene is an organochlorine compound characterized by the presence of two chlorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chlorophenyl)-1-propene can be achieved through several methods. One common approach involves the chlorination of 3-(3-chlorophenyl)-1-propene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chlorophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (for hydroxylation) and ammonia (for amination). These reactions are typically carried out in polar solvents like water or alcohols.

    Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a solvent like dichloromethane.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3-(3-chlorophenyl)-1-propene and 2-amino-3-(3-chlorophenyl)-1-propene.

    Addition Reactions: Products include 2-chloro-3-(3-chlorophenyl)-1,2-dichloropropane and 2-chloro-3-(3-chlorophenyl)-1,2-dibromopropane.

    Oxidation Reactions: Products include 2-chloro-3-(3-chlorophenyl)-1,2-epoxypropane.

Scientific Research Applications

2-Chloro-3-(3-chlorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-propene: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    3-Chloro-1-propene: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.

    3-(3-Chlorophenyl)-1-propene: Lacks the second chlorine atom, leading to different chemical behavior.

Uniqueness

2-Chloro-3-(3-chlorophenyl)-1-propene is unique due to the presence of both a phenyl group and two chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

1-chloro-3-(2-chloroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCGFGCJDDMLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641110
Record name 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-04-6
Record name 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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